molecular formula C10H14ClNO2 B3033780 2-Chloromethyl-4-(3-hydroxypropoxy)-3-methylpyridine CAS No. 117976-92-8

2-Chloromethyl-4-(3-hydroxypropoxy)-3-methylpyridine

Cat. No.: B3033780
CAS No.: 117976-92-8
M. Wt: 215.67 g/mol
InChI Key: FXJAABZTPUERIP-UHFFFAOYSA-N
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Description

2-Chloromethyl-4-(3-hydroxypropoxy)-3-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a chloromethyl group, a hydroxypropoxy group, and a methyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloromethyl-4-(3-hydroxypropoxy)-3-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylpyridine as the core structure.

    Chloromethylation: The chloromethyl group is introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid under acidic conditions.

    Hydroxypropoxylation: The hydroxypropoxy group is added via an etherification reaction, where 3-chloropropanol reacts with the intermediate compound in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-4-(3-hydroxypropoxy)-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Derivatives with new functional groups replacing the chloromethyl group.

    Oxidation: Ketones or aldehydes formed from the hydroxypropoxy group.

    Reduction: Alcohols or other reduced forms of the compound.

Scientific Research Applications

2-Chloromethyl-4-(3-hydroxypropoxy)-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloromethyl-4-(3-hydroxypropoxy)-3-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxypropoxy group may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-3-methylpyridine: Lacks the hydroxypropoxy group, making it less versatile in certain reactions.

    4-(3-Hydroxypropoxy)-3-methylpyridine: Lacks the chloromethyl group, affecting its reactivity in substitution reactions.

    2-Chloromethyl-4-methylpyridine: Lacks the hydroxypropoxy group, limiting its applications in oxidation and reduction reactions.

Uniqueness

2-Chloromethyl-4-(3-hydroxypropoxy)-3-methylpyridine is unique due to the presence of both the chloromethyl and hydroxypropoxy groups, which provide a combination of reactivity and versatility in chemical synthesis and research applications.

Properties

IUPAC Name

3-[2-(chloromethyl)-3-methylpyridin-4-yl]oxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c1-8-9(7-11)12-4-3-10(8)14-6-2-5-13/h3-4,13H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJAABZTPUERIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CCl)OCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101195772
Record name 3-[[2-(Chloromethyl)-3-methyl-4-pyridinyl]oxy]-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117976-92-8
Record name 3-[[2-(Chloromethyl)-3-methyl-4-pyridinyl]oxy]-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117976-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[2-(Chloromethyl)-3-methyl-4-pyridinyl]oxy]-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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